Cas no 1804670-25-4 (3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine)

3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2BrF5IN/c8-3-1-2(7(11,12)13)6(14)15-4(3)5(9)10/h1,5H
- InChIKey: NMMWXWGELOBFOF-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)(F)F)C=C(C(C(F)F)=N1)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.8
3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058253-1g |
3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine |
1804670-25-4 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridineに関する追加情報
3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine: A Comprehensive Overview
3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine, identified by the CAS number 1804670-25-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates multiple halogen substituents and a pyridine ring system. The presence of bromine, iodine, and fluorine atoms in its structure contributes to its unique chemical properties, making it a valuable compound for various applications.
The synthesis of this compound involves a series of precise chemical reactions, including halogenation and substitution processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the development of novel pharmaceutical agents. The pyridine ring system serves as a versatile scaffold, allowing for further functionalization to target specific biological pathways.
One of the most intriguing aspects of 3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine is its electronic properties. The combination of electron-withdrawing groups, such as bromine and trifluoromethyl substituents, significantly influences the compound's reactivity and stability. This makes it an attractive candidate for applications in optoelectronics and advanced materials. Recent studies have demonstrated its potential as a component in organic light-emitting diodes (OLEDs), where its electronic characteristics contribute to enhanced device performance.
In addition to its electronic properties, this compound exhibits interesting photophysical behavior. Under UV light irradiation, it displays fluorescence emission, which has been leveraged in sensing applications. Scientists have developed sensors based on this compound to detect trace amounts of metal ions in aqueous solutions. The high sensitivity and selectivity of these sensors make them valuable tools in environmental monitoring and clinical diagnostics.
The structural complexity of 3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine also presents challenges in terms of characterization. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm its structure and purity. These methods provide critical insights into the compound's molecular integrity, ensuring its reliability for downstream applications.
Looking ahead, the future of this compound lies in its potential for further functionalization and integration into larger molecular frameworks. Researchers are actively exploring its use as a precursor for constructing heterocyclic compounds with enhanced biological activity. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates derived from this compound.
In conclusion, 3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine stands as a testament to the ingenuity of modern chemical synthesis and the boundless possibilities it offers. Its unique properties and diverse applications underscore its importance in contemporary scientific research. As technology continues to evolve, this compound will undoubtedly play a pivotal role in shaping the future of materials science and medicinal chemistry.
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